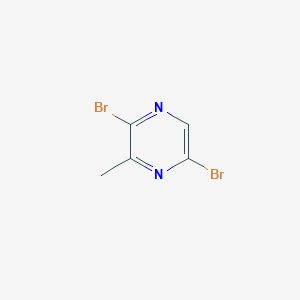

2,5-Dibromo-3-methylpyrazine

Description

Significance of Halogenated Pyrazine (B50134) Scaffolds in Contemporary Organic Synthesis

Halogenated pyrazines are highly valued intermediates in modern organic synthesis due to their ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates these reactions, making them efficient and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are commonly employed to introduce new functional groups onto the pyrazine core, leading to the synthesis of complex molecules with diverse applications. researchgate.net The presence of two halogen atoms, as in 2,5-Dibromo-3-methylpyrazine, offers the potential for sequential or double cross-coupling reactions, further enhancing its synthetic utility.

Positional Isomerism and Substituent Effects in Brominated Methylpyrazine Derivatives

The specific arrangement of substituents in this compound has a profound impact on its chemical behavior. Positional isomers, such as 2,3-Dibromo-5-methylpyrazine or 2,6-Dibromo-3-methylpyrazine, would exhibit different reactivity patterns due to the altered electronic and steric environment around the reaction centers. The electron-withdrawing nature of the bromine atoms and the nitrogen atoms in the pyrazine ring deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution and cross-coupling reactions. The methyl group, being electron-donating, can modulate the reactivity of the adjacent positions. For instance, in related pyridine (B92270) systems, the position of a methyl group relative to a halogen has been shown to influence the regioselectivity of cross-coupling reactions. While specific studies on this compound are limited, it can be inferred that the bromine at the 2-position, being flanked by a nitrogen and the methyl-substituted carbon, will have a different reactivity compared to the bromine at the 5-position.

Table 2: Comparison of Related Halogenated Pyridine and Pyrazine Structures

| Compound | Structure | Key Features |

| This compound | Two reactive bromine atoms, one methyl group on a pyrazine core. | |

| 2,5-Dibromo-3-methylpyridine | A close structural analog with a pyridine core. NMR data for this compound (¹H NMR (CDCl₃, 300 MHz): δ 8.22 (d, J=2.4 Hz, 1H), 7.61 (d, J=2.4 Hz, 1H), 2.33 (s, 3H); ¹³C NMR (CDCl₃, 75 MHz): δ 148.29, 143.05, 141.15, 137.15, 119.68, 22.06) can provide insights into the expected spectral characteristics of the pyrazine analog. chemicalbook.com | |

| 2,5-Dibromopyrazine | Lacks the methyl substituent, providing a baseline for understanding the electronic and steric effects of the methyl group. |

Historical and Current Research Trajectories for Related Dibromopyrazine Systems

Historically, the synthesis of dibromopyrazines has been a focus for chemists seeking to create functionalized heterocyclic compounds. Early methods often involved multi-step sequences with harsh reagents. In recent years, research has shifted towards more efficient and selective synthetic methodologies, particularly those employing transition-metal catalysis. The development of new ligands and catalytic systems has enabled milder reaction conditions and greater functional group tolerance in the cross-coupling reactions of dibromopyrazines. Current research often focuses on the application of these building blocks in the synthesis of materials with interesting photophysical or electronic properties, as well as in the development of novel pharmaceutical agents. For example, dibromopyrazine derivatives have been investigated for their potential use in antibody-drug conjugates. mdpi.com While specific research trajectories for this compound are not extensively documented in publicly available literature, the broader trends in dibromopyrazine chemistry suggest its potential as a valuable precursor for a wide range of advanced applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZVPIDQVODZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dibromo 3 Methylpyrazine and Its Analogues

Direct Halogenation Strategies for Pyrazine (B50134) Nuclei

Direct halogenation of the pyrazine ring is a primary approach for the synthesis of brominated pyrazines. However, the inherent electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, makes it less susceptible to standard electrophilic aromatic substitution reactions compared to benzene (B151609).

The regioselectivity of direct bromination on a substituted pyrazine like 3-methylpyrazine is governed by the electronic effects of both the ring nitrogen atoms and the methyl substituent. The nitrogen atoms are strongly deactivating and direct incoming electrophiles to the meta-positions (C-3 and C-5). Conversely, the methyl group is an activating, ortho-, para-directing group.

In the case of 3-methylpyrazine, the C-2 and C-6 positions are ortho to the methyl group, C-5 is para, and C-5 is also meta to the N-1 nitrogen. The C-2 position is alpha to a nitrogen atom, making it highly electron-deficient and generally less reactive towards electrophiles. The interplay of these directing effects can lead to a mixture of products, making regioselective synthesis challenging. Achieving specific substitution patterns, such as the 2,5-dibromo arrangement, often requires careful control of reaction conditions or alternative synthetic routes.

To achieve selective dibromination and favor the formation of 2,5-Dibromo-3-methylpyrazine, several reaction parameters must be carefully optimized. The choice of brominating agent, solvent, temperature, and catalyst are all critical factors that can influence the yield and isomeric purity of the product.

Harsh conditions, such as using neat bromine at high temperatures, can lead to over-bromination and the formation of multiple isomers. Milder brominating agents, such as N-Bromosuccinimide (NBS), often provide better control and selectivity. The reaction may be performed in the presence of a radical initiator if a free-radical pathway is desired, or in polar solvents to facilitate an electrophilic pathway. Controlling the stoichiometry of the brominating agent is crucial to prevent the formation of tri- or tetra-brominated pyrazines.

Table 1: Factors Influencing Selective Dibromination of Methylpyrazine

| Parameter | Influence on Reaction | Optimized Approach for Selectivity |

|---|---|---|

| Brominating Agent | Reactivity and selectivity vary (Br₂ vs. NBS). | N-Bromosuccinimide (NBS) often provides higher selectivity and milder reaction conditions. |

| Solvent | Can influence the reaction pathway and solubility of reagents. | Inert solvents like chloroform (B151607) or carbon tetrachloride are common for radical halogenations. |

| Temperature | Higher temperatures can increase reaction rates but may decrease selectivity. | Reactions are often run at moderate temperatures to balance rate and selectivity. |

| Catalyst/Initiator | A Lewis acid can enhance electrophilicity; a radical initiator starts a radical chain reaction. | The choice depends on the desired mechanism; radical pathways can sometimes offer different regioselectivity. |

| Stoichiometry | The molar ratio of pyrazine to brominating agent controls the degree of halogenation. | Using approximately two equivalents of the brominating agent is necessary for dibromination. |

Synthesis from Acyclic Precursors via Cyclocondensation

An alternative to direct functionalization is the construction of the pyrazine ring from simple, non-cyclic starting materials. This approach, known as cyclocondensation, offers excellent control over the substitution pattern of the final product.

A classic and versatile method for pyrazine synthesis is the self-condensation of two molecules of an α-aminocarbonyl compound (either an α-amino ketone or an α-amino aldehyde). researchgate.net The reaction proceeds through the initial formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to yield the stable, aromatic pyrazine ring. researchgate.netyoutube.com This method is particularly useful for producing symmetrically substituted pyrazines. For unsymmetrical pyrazines, a condensation between two different α-aminocarbonyl compounds can be employed, though this can result in a mixture of products. The oxidation of the dihydropyrazine intermediate can be achieved using various oxidizing agents or simply by exposure to air. d-nb.info

A specific and powerful method for constructing a pyrazinone ring, a precursor to fully aromatic pyrazines, was developed by Hoornaert and coworkers. rsc.orgtandfonline.com This method involves the treatment of an α-aminonitrile with an excess of an oxalyl halide (such as oxalyl chloride or oxalyl bromide). rsc.orgjst.go.jp The α-aminonitrile, which provides the N-1 and C-6 atoms of the final ring, is typically synthesized via a Strecker reaction from a primary amine, an aldehyde, and a cyanide source. rsc.org

The mechanism involves the initial acylation of the α-aminonitrile by the oxalyl halide. This is followed by the addition of HX to the nitrile group and cyclization to form a cyclic pyrazine-2,3-dione intermediate. This intermediate then reacts with the excess oxalyl halide, leading to the introduction of a halogen atom at the 3-position and formation of the 3,5-dihalo-2(1H)-pyrazinone product. rsc.org This pyrazinone can then be further functionalized or converted to a fully aromatic pyrazine. The reaction can be accelerated by microwave irradiation or the addition of a catalytic amount of DMF. rsc.org

Functional Group Interconversion and Derivatization from Existing Pyrazines

Functional group interconversion (FGI) is a strategic approach that involves modifying functional groups on a pre-synthesized pyrazine ring to obtain the desired product. This is often a more efficient route than direct halogenation when specific isomers are required.

For instance, an amino group on the pyrazine ring can be converted into a bromine atom via a Sandmeyer-type reaction. This involves treating an aminopyrazine with a nitrite (B80452) source (like sodium nitrite) in the presence of hydrobromic acid and a copper(I) bromide catalyst to form a diazonium salt intermediate, which then decomposes to yield the bromopyrazine. This is a reliable method for introducing bromine at a specific position.

Similarly, a hydroxypyrazine, which exists predominantly in its pyrazinone tautomeric form, can be converted to a bromopyrazine. Reagents such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) are effective for replacing the hydroxyl/oxo group with a bromine atom. sciforum.net Synthesizing this compound could thus be envisioned starting from 2,5-diamino-3-methylpyrazine or 3-methyl-pyrazine-2,5-dione through these FGI strategies.

Once synthesized, the bromine atoms of this compound are highly useful for further derivatization. They serve as excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of carbon, nitrogen, and oxygen-based substituents at the 2- and 5-positions.

Conversion of Amino- and Hydroxy-Pyrazines to Halogenated Analogues

A common and effective strategy for the synthesis of halogenated pyrazines is the conversion of amino- and hydroxy-functionalized pyrazine precursors. The Sandmeyer reaction and related diazotization-halogenation reactions are pivotal in converting aminopyrazines to their corresponding bromides and chlorides. google.comwikipedia.orgorganic-chemistry.org

The process begins with the diazotization of an aminopyrazine in the presence of a nitrite source, typically sodium nitrite, under acidic conditions to form a diazonium salt intermediate. This intermediate is then treated with a copper(I) halide (e.g., CuBr or CuCl) to introduce the halogen atom onto the pyrazine ring, releasing nitrogen gas. google.comwikipedia.orgorganic-chemistry.org This method is particularly useful for introducing halogens at specific positions on the pyrazine ring, dictated by the initial position of the amino group. For instance, the synthesis of 2,5-dibromo-3-methylpyridine, a structural analogue of the target molecule, utilizes a similar Sandmeyer-type reaction to convert a 2-amino-3-methyl-5-bromopyridine intermediate into the final dibrominated product. google.com

While less commonly detailed for pyrazines in the provided research, the conversion of hydroxypyrazines to halogenated pyrazines can be achieved using standard halogenating agents. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are typically employed to replace hydroxyl groups on heterocyclic rings with chlorine atoms. This transformation proceeds through the conversion of the hydroxyl group into a better leaving group, which is then displaced by a halide ion.

A plausible synthetic route to this compound can be envisioned starting from 2-amino-3-methylpyrazine. This precursor can be first brominated to yield 2-amino-5-bromo-3-methylpyrazine. chemicalbook.com Subsequently, a Sandmeyer reaction on this intermediate would replace the amino group with a second bromine atom, affording the desired this compound.

Introduction of Methyl Group via Specific Synthetic Routes

The introduction of a methyl group onto the pyrazine ring can be accomplished either by starting with a methylated precursor before ring formation or by direct methylation of a pre-formed pyrazine ring.

A practical approach involves utilizing a starting material that already contains the methyl group in the desired position. For example, the synthesis of 2,5-dibromo-3-methylpyridine, an analogous compound, commences with 2-amino-3-methylpyridine. google.com This indicates that for this compound, a synthetic strategy starting with a precursor like 3-methyl-2-aminopyrazine would be logical. The synthesis of 2-amino-5-methylpyrazine has been described starting from 5-methylpyrazine-2-carboxylic acid via a Hofmann degradation of the corresponding amide. tsijournals.com

Direct methylation of a pyrazine ring is also a possibility, although it can present challenges regarding regioselectivity. Catalytic methods for the methylation of N-heterocycles like pyridines have been developed, which could potentially be adapted for pyrazines. tsijournals.com

The synthesis of 2-amino-3-bromo-5-methylpyrazine (B112963) has been reported from 2-amino-5-methylpyrazine by direct bromination. chemicalbook.com This key intermediate contains both the methyl group and one of the bromine atoms in the correct positions, setting the stage for the final halogenation step.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound and Analogues

| Compound/Intermediate | Starting Material | Reagent(s) | Purpose |

| 2-amino-3-methyl-5-bromopyridine | 2-amino-3-methylpyridine | Acetic anhydride, Bromine, NaOH | Bromination of the pyridine (B92270) ring |

| 2,5-dibromo-3-methylpyridine | 2-amino-3-methyl-5-bromopyridine | HBr, CuBr, NaNO₂ | Conversion of amino group to bromo via Sandmeyer reaction |

| 2-amino-5-bromo-3-methylpyrazine | 2-amino-5-methylpyrazine | Bromine, Pyridine | Bromination of the pyrazine ring |

| This compound | 2-amino-5-bromo-3-methylpyrazine | HBr, CuBr, NaNO₂ (proposed) | Conversion of amino group to bromo via Sandmeyer reaction |

Catalytic Approaches in Pyrazine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to construct heterocyclic cores efficiently and sustainably. Several catalytic strategies have been developed for the assembly of the pyrazine ring.

Dehydrogenative Coupling Reactions for Pyrazine Core Assembly

Dehydrogenative coupling reactions have emerged as a powerful, atom-economical method for the synthesis of pyrazines. rsc.orgnih.gov This approach typically involves the self-coupling of β-amino alcohols, which upon dehydrogenation and subsequent condensation and cyclization, form the pyrazine ring. rsc.orgnih.gov These reactions are often catalyzed by transition metal complexes and produce hydrogen gas and water as the only byproducts, making them environmentally benign. rsc.orgnih.gov

The proposed mechanism for this transformation involves the initial dehydrogenation of the alcohol functionality of the β-amino alcohol to form an amino aldehyde. Two molecules of this intermediate then condense to form a dihydropyrazine, which subsequently undergoes a final dehydrogenation step to yield the aromatic pyrazine core. nih.gov This method is particularly effective for the synthesis of symmetrically 2,5-disubstituted pyrazines. nih.gov

Manganese Pincer Complex Catalysis in Pyrazine Production

The use of earth-abundant and low-toxicity metals as catalysts is a significant goal in sustainable chemistry. Manganese pincer complexes have been identified as effective catalysts for the dehydrogenative coupling of β-amino alcohols to form pyrazines. rsc.orgnih.gov These complexes, featuring a central manganese atom coordinated to a tridentate "pincer" ligand, facilitate the dehydrogenation steps of the reaction sequence. rsc.orgnih.gov

Research has demonstrated that acridine-based manganese pincer complexes can catalyze the formation of 2,5-dialkyl-substituted symmetrical pyrazines from the corresponding 2-aminoalcohols. nih.gov The reactions are typically carried out at elevated temperatures and in the presence of a base. The scope of this methodology has been explored with various substituted β-amino alcohols, showcasing its utility in generating a range of pyrazine derivatives. elsevierpure.com

Table 2: Substrate Scope in Manganese Pincer Complex Catalyzed Pyrazine Synthesis

| Substrate (β-amino alcohol) | Product (2,5-disubstituted pyrazine) | Yield (%) |

| 2-amino-1-phenylethanol | 2,5-Diphenylpyrazine | 99 |

| 2-amino-1-(p-tolyl)ethanol | 2,5-Di(p-tolyl)pyrazine | 95 |

| 2-amino-1-(4-methoxyphenyl)ethanol | 2,5-Bis(4-methoxyphenyl)pyrazine | 90 |

| 2-amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |

| 2-amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |

Data sourced from Daw et al. (2018). elsevierpure.com

Metal-Organic Framework (MOF) Catalysis in Pyrazine Synthesis

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising materials for catalysis. nih.govacs.org

While the direct catalytic assembly of the pyrazine core from simple acyclic precursors using MOFs is an emerging area, the use of pyrazine-containing ligands in the construction of MOFs is well-established. nih.govacs.org These pyrazine-based MOFs can then be utilized as catalysts in various organic transformations. For example, Fe-based MOFs incorporating pyrazine-dicarboxylic acid have been developed and investigated for their catalytic activity in Fenton-like processes. researchgate.net The ordered arrangement of metal nodes and pyrazine linkers within the MOF structure can create unique catalytic environments, influencing reactivity and selectivity. nih.govacs.org The potential for designing MOFs with specific active sites for the de novo synthesis of the pyrazine ring from simple building blocks represents a promising future direction in catalytic pyrazine production.

Chemical Transformations and Reaction Mechanisms of 2,5 Dibromo 3 Methylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated pyrazines. The electron-deficient pyrazine (B50134) ring makes 2,5-dibromo-3-methylpyrazine an excellent substrate for SNAr reactions, where the bromine atoms act as leaving groups.

The bromine atoms of this compound can be displaced by a variety of nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the pyrazine ring. libretexts.org

The pyrazine ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups. chemistrysteps.comlibretexts.org In the case of this compound, the two nitrogen atoms in the pyrazine ring serve this activating role. A diverse array of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromine atoms. For instance, reactions with amines lead to the formation of aminopyrazines, while reactions with alkoxides yield alkoxypyrazines.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH2 | Aminopyrazine |

| Alkoxide | R-ONa | Alkoxypyrazine |

| Thiolate | R-SNa | Thioether |

In sequential SNAr reactions on this compound, the regioselectivity of the second substitution is influenced by the electronic nature of the substituent introduced in the first step and the reaction conditions. The position of the first substitution can direct the incoming second nucleophile to a specific bromine atom. The electron-donating or electron-withdrawing character of the first substituent can modulate the electrophilicity of the remaining carbon-bromine bond.

For instance, the introduction of an electron-donating group via the first substitution can deactivate the ring towards further nucleophilic attack, while an electron-withdrawing group can enhance it. The steric hindrance posed by the initial substituent and the methyl group also plays a crucial role in determining the site of the second substitution. Careful selection of nucleophiles and reaction conditions allows for the controlled, stepwise synthesis of unsymmetrically substituted 3-methylpyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the two bromine atoms providing handles for sequential and selective functionalization.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mychemblog.comyonedalabs.com This reaction is widely used to synthesize biaryls, conjugated olefins, and styrenes. mychemblog.comnih.gov this compound readily participates in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or their esters. nih.gov

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. mychemblog.com The presence of two bromine atoms allows for stepwise or double coupling, depending on the stoichiometry of the reagents and reaction conditions. This enables the synthesis of mono- and diarylated 3-methylpyrazines with a high degree of control.

Table 2: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 2-Bromo-5-phenyl-3-methylpyrazine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 2-Bromo-5-(4-methoxyphenyl)-3-methylpyrazine |

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms, specifically for the synthesis of alkynylarenes. washington.eduwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

This compound can be effectively functionalized using the Sonogashira coupling. The reaction allows for the introduction of various alkynyl groups onto the pyrazine core. The mechanism involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the alkyne for transmetalation. youtube.com This methodology is instrumental in the synthesis of conjugated systems containing the pyrazine moiety.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has broad applicability in the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org this compound is a suitable substrate for the Buchwald-Hartwig amination, enabling the introduction of primary and secondary amines to the pyrazine ring.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. nih.gov

Table 3: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Product |

| Morpholine | Pd2(dba)3 | XPhos | NaOtBu | 2-Bromo-3-methyl-5-morpholinopyrazine |

| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | N-(5-Bromo-3-methylpyrazin-2-yl)aniline |

Kumada-Corriu Cross-Coupling and Related Processes

The Kumada-Corriu cross-coupling reaction is a potent method for the formation of carbon-carbon bonds, involving the reaction of a Grignard reagent with an organic halide catalyzed by a transition metal, typically nickel or palladium. wikipedia.org While specific studies on the Kumada-Corriu coupling of this compound are not extensively documented, its reactivity can be inferred from the behavior of other bromo-substituted pyrazines and related heterocyclic compounds.

The presence of two bromine atoms on the pyrazine ring of this compound offers the potential for selective mono- or di-substitution. The relative reactivity of the bromine atoms at the C2 and C5 positions can be influenced by the electronic effects of the methyl group and the nitrogen atoms in the pyrazine ring. Nickel catalysts, such as Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane), are commonly employed for the cross-coupling of aryl bromides with Grignard reagents and are expected to be effective in promoting the reaction of this compound. wikipedia.org The reaction typically proceeds by oxidative addition of the aryl bromide to the Ni(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. squarespace.com

A variety of Grignard reagents, including alkyl, vinyl, and aryl Grignard reagents, can be utilized in Kumada-Corriu couplings, allowing for the introduction of diverse substituents onto the pyrazine core. organic-chemistry.org The choice of solvent is also crucial, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being standard. wikipedia.org

Table 1: Representative Conditions for Kumada-Corriu Cross-Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Grignard Reagent | Solvent | Temperature (°C) |

| NiCl₂ | dppp | PhMgBr | THF | Reflux |

| Pd(PPh₃)₄ | - | MeMgBr | Diethyl Ether | Room Temperature |

| Ni(acac)₂ | - | VinylMgBr | THF | 0 to RT |

This table presents generalized conditions based on literature for similar substrates and is intended to be representative.

Directed Ortho-Metalation and Lithiation Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In the case of this compound, the methyl group can direct the metalation to the adjacent C2 position. However, the presence of bromine at C2 would lead to halogen-lithium exchange. A more likely scenario is the deprotonation of the methyl group itself, a process known as lateral metalation.

Regioselective Deprotonation of Methyl Groups on Pyrazine Ring

The methyl group on the pyrazine ring of this compound can be regioselectively deprotonated using a strong base, such as an alkyllithium reagent. This process is facilitated by the electron-withdrawing nature of the pyrazine ring, which increases the acidity of the methyl protons. Studies on the lateral metalation of 2,3-dimethylpyrazine have demonstrated that alkyllithium reagents can effectively deprotonate a methyl group to form a benzyl-type lithiated intermediate. mdpi.com This lithiated species is a potent nucleophile and can react with a variety of electrophiles.

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to prevent side reactions. mdpi.com The choice of the alkyllithium reagent can influence the efficiency of the deprotonation.

Electrophilic Trapping of Lithiated Pyrazine Intermediates

The lithiated intermediate generated from the deprotonation of the methyl group of this compound can be trapped with a wide range of electrophiles to introduce new functional groups at the methyl position. mdpi.com This allows for the elaboration of the side chain and the synthesis of a diverse array of pyrazine derivatives.

Research on the related 2,3-dimethylpyrazine has shown successful trapping of the lithiated intermediate with electrophiles such as chlorodiphenylphosphine (Ph₂PCl) to yield the corresponding phosphine derivative. mdpi.com This demonstrates the viability of this approach for creating new C-P bonds. Other electrophiles that are expected to react successfully include aldehydes, ketones, esters, and alkyl halides.

Table 2: Electrophilic Trapping of Lithiated 2,3-Dimethylpyrazine

| Lithiating Agent | Electrophile | Product | Solvent | Temperature (°C) | Yield (%) |

| n-BuLi | Ph₂PCl | 2-Diphenylphosphinomethyl-3-methylpyrazine | THF | -78 | 85 |

| n-BuLi | Ph₂PCl | 2-Diphenylphosphinomethyl-3-methylpyrazine | CPME | 0 | 70 |

Data sourced from a study on 2,3-dimethylpyrazine, a close analog of the subject compound. mdpi.com

Oxidation and Reduction Chemistry

The pyrazine ring in this compound can undergo both oxidation and reduction reactions, leading to the formation of N-oxides or the removal of the bromine substituents.

Formation and Reactivity of Pyrazine N-Oxides

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.com The N-oxide group significantly alters the electronic properties of the pyrazine ring, influencing its reactivity towards both electrophiles and nucleophiles. youtube.com

The N-oxide functionality is a strong directing group in electrophilic aromatic substitution reactions. researchgate.net It can also activate the pyrazine ring for nucleophilic attack. The reactivity of pyrazine N-oxides is complex and can be dependent on the reaction conditions and the nature of the substituents on the ring. youtube.com The presence of the electron-withdrawing bromine atoms and the electron-donating methyl group in this compound N-oxide would lead to a nuanced reactivity profile.

Hydrogen Transfer Hydrogenation for Debromination

The bromine atoms on the pyrazine ring can be removed through reduction. A common and efficient method for dehalogenation is catalytic transfer hydrogenation. organic-chemistry.org This method utilizes a hydrogen donor, such as isopropanol, formic acid, or hydrazine, in the presence of a transition metal catalyst. nih.govmdpi.commdpi.com

Ruthenium(II) and palladium-based catalysts are often effective for the hydrodehalogenation of aryl halides. organic-chemistry.org The reaction proceeds via the transfer of hydrogen from the donor molecule to the substrate, mediated by the catalyst. This method offers a milder alternative to traditional hydrogenation using hydrogen gas. The selective mono- or di-debromination of this compound could potentially be achieved by controlling the reaction conditions, such as the amount of hydrogen donor and the reaction time.

Mechanistic Studies of Pyrazine Ring Functionalization

The functionalization of the pyrazine ring, particularly in dihalogenated substrates like this compound, is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Understanding the underlying mechanisms is crucial for controlling reaction outcomes, particularly regioselectivity. While specific mechanistic studies focused exclusively on this compound are not extensively detailed in the literature, a comprehensive understanding can be constructed from the well-established principles of cross-coupling chemistry and studies on closely related dihalopyrazine and other heteroaromatic systems.

Detailed Reaction Pathways and Intermediates in Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are the most common methods for the functionalization of this compound. These reactions, despite utilizing different organometallic reagents, generally proceed through a common catalytic cycle involving a palladium catalyst. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The next step is transmetalation , where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the palladium(II) center. This step typically requires the presence of a base in Suzuki couplings to activate the organoboron species. The result is a new Pd(II) intermediate where the bromine atom has been replaced by the organic group from the coupling partner.

Finally, reductive elimination occurs, where the two organic ligands on the palladium center couple and are expelled as the final cross-coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Intermediates in the Catalytic Cycle:

| Step | Intermediate Structure (General) | Description |

| Oxidative Addition | Aryl-Pd(II)-Halide | A square planar Pd(II) complex formed by the insertion of Pd(0) into the C-Br bond of the pyrazine ring. |

| Transmetalation | Di-organic-Pd(II) Complex | A Pd(II) species where the halide has been replaced by the organic moiety from the transmetalating agent. |

| Reductive Elimination | Pd(0) Complex | The regenerated catalytically active species, ready to initiate a new cycle. |

While intermediates are generally short-lived and not isolated under catalytic conditions, mechanistic studies on similar heterocyclic systems have utilized techniques like kinetic analysis, in-situ spectroscopy, and computational modeling to elucidate the nature of these transient species. For instance, studies on other electron-deficient heterocyclic systems have sometimes identified the oxidative addition complex as the catalyst resting state.

Understanding Regioselectivity in Pyrazine Transformations

For an unsymmetrically substituted dihalopyrazine such as this compound, the two bromine atoms at the C-2 and C-5 positions are chemically distinct, leading to the possibility of selective functionalization at one position over the other. The regioselectivity of the first cross-coupling reaction is governed by a combination of electronic and steric factors.

Electronic Effects: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic deficiency facilitates the oxidative addition of the palladium catalyst. The positions on the pyrazine ring have different electronic densities. In a comprehensive review of site-selective Suzuki-Miyaura couplings of heteroaryl halides, it has been noted that for 2,5-dibromopyrazine derivatives, the electronic character of other substituents on the ring plays a directing role. For instance, the presence of an electron-donating methoxy group at the 3-position of 2,5-dibromopyrazine directs the initial oxidative addition to the C-2 position. rsc.org The methyl group on this compound is also an electron-donating group, which would similarly be expected to increase the electron density at the adjacent C-2 and C-3 positions. This would make the C-5 position, which is para to the methyl group, more electron-deficient and potentially more susceptible to initial oxidative addition by the Pd(0) catalyst. However, the position ortho to the methyl group (C-2) is also influenced.

Steric Effects: The methyl group at the C-3 position introduces steric hindrance around the neighboring C-2 bromine atom. This steric bulk can disfavor the approach of the bulky palladium catalyst to the C-2 position for the initial oxidative addition step. Consequently, the less sterically hindered C-5 position would become the preferred site for the first cross-coupling reaction. In many palladium-catalyzed cross-coupling reactions of substituted dihaloarenes, the catalyst preferentially reacts at the less sterically encumbered position.

Combined Influence and Precedence:

In the case of this compound, the electronic and steric effects are in opposition. The electron-donating nature of the methyl group might electronically favor reaction at C-5, while steric hindrance would also favor reaction at C-5. Therefore, it is highly probable that the first functionalization occurs selectively at the C-5 position.

Studies on analogous systems support this prediction. For example, in the functionalization of substituted dihalopyridines and other dihaloheterocycles, steric hindrance is often a dominant factor in determining regioselectivity. The selective stepwise functionalization of molecules like 5,5'-dibromo-2,2'-bipyridine via Stille couplings demonstrates the ability to control reactivity at different positions. researchgate.netnih.gov

Factors Influencing Regioselectivity in Pyrazine Cross-Coupling:

| Factor | Influence on this compound | Predicted Site of First Coupling |

| Electronic Effects | The electron-donating methyl group at C-3 may increase electron density at C-2, making the C-5 position more electrophilic and prone to oxidative addition. | C-5 |

| Steric Effects | The methyl group at C-3 sterically hinders the approach of the palladium catalyst to the C-2 position. | C-5 |

| Catalyst/Ligand | The size and nature of the phosphine ligands on the palladium catalyst can modulate steric sensitivity, but the inherent substrate properties are often dominant. | C-5 |

By carefully controlling reaction conditions, such as the stoichiometry of the reagents, it is possible to achieve selective mono-functionalization at the more reactive C-5 position, yielding 2-bromo-5-aryl-3-methylpyrazine intermediates. These can then be subjected to a second, different cross-coupling reaction to introduce a second, distinct substituent at the C-2 position, leading to the synthesis of unsymmetrically disubstituted pyrazines.

Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 3 Methylpyrazine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 2,5-Dibromo-3-methylpyrazine. These calculations provide a theoretical framework for understanding its electronic behavior and predicting its reactivity and spectral signatures.

Electronic Structure Characterization (e.g., HOMO-LUMO Gap Analysis)

The electronic structure of a molecule is pivotal in determining its chemical reactivity and stability. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the presence of electronegative bromine atoms and the nitrogen atoms in the pyrazine (B50134) ring significantly influences the electron distribution and the energies of the HOMO and LUMO. Theoretical calculations would typically show that the HOMO is distributed over the pyrazine ring and the methyl group, while the LUMO is concentrated around the electron-deficient pyrazine ring and the bromine atoms. This distribution is indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively.

The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's excitability and its tendency to undergo electronic transitions. This information is also vital for understanding its potential applications in materials science and electronics.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar halogenated pyrazine derivatives.

Prediction of Spectroscopic Properties and Reactivity

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies, one can assign the characteristic peaks in experimental IR and Raman spectra to specific molecular vibrations. This aids in the structural confirmation of the compound. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectra.

The reactivity of this compound can be predicted by analyzing various molecular descriptors derived from its electronic structure. The molecular electrostatic potential (MEP) map, for instance, visualizes the electron density distribution and highlights the regions prone to electrophilic and nucleophilic attack. In this compound, the nitrogen atoms and the region around the bromine atoms would typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the methyl group would show positive potential.

Molecular Dynamics and Conformational Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions.

Elucidation of Minimum Energy Conformations

While this compound has a relatively rigid pyrazine core, the orientation of the methyl group can lead to different rotational conformers. Conformational analysis aims to identify the most stable arrangement of atoms, which corresponds to the minimum energy conformation. By systematically rotating the methyl group and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. For the methyl group rotation in this compound, the energy barriers are expected to be relatively low, indicating free rotation at room temperature.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-H) |

| Staggered | 0.00 | 60° |

| Eclipsed | 2.9 | 0° |

Note: This table provides illustrative energy differences for staggered and eclipsed conformations of a methyl group attached to an aromatic ring.

Semiempirical and Ab Initio Approaches to Molecular Geometry

The precise geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be determined with high accuracy using computational methods. Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods, and DFT are highly accurate for geometry optimization. Semiempirical methods, while less computationally demanding, can also provide reasonable geometric parameters. The optimized geometry is a prerequisite for accurate predictions of other molecular properties. For this compound, the pyrazine ring is expected to be planar, with the bromine and methyl substituents lying in the same plane.

Theoretical Studies of Intermolecular Interactions

The way this compound molecules interact with each other and with other molecules is crucial for understanding its bulk properties, such as its crystal structure and solvation behavior. Theoretical studies can characterize the nature and strength of these intermolecular interactions.

Modeling of Hydrogen Bonding and Halogen Bonding Interactions

Theoretical studies on pyrazine derivatives have established the significant role of both hydrogen and halogen bonds in their supramolecular architecture. In the case of this compound, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. Computational models, often employing Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are utilized to elucidate the geometry and energetics of these potential interactions. These methods allow for the calculation of interaction energies, bond lengths, and vibrational frequencies associated with hydrogen bonds, providing a quantitative measure of their strength.

The presence of bromine atoms introduces the possibility of halogen bonding, a directional non-covalent interaction where the bromine atom acts as an electrophilic species. The strength and directionality of these halogen bonds are highly dependent on the electrostatic potential around the bromine atom, often referred to as the "sigma-hole." Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing these interactions. QTAIM analysis can identify bond critical points and quantify the electron density at these points, offering a definitive signature of a bonding interaction. NBO analysis, on the other hand, provides insights into the donor-acceptor nature of the orbital interactions involved in halogen bonding.

For a comprehensive understanding, various computational models are employed to simulate these interactions. The interaction energies for different potential dimers and larger clusters of this compound can be calculated to predict the most stable configurations. These calculations often consider the basis set superposition error (BSSE) to ensure accuracy.

Below is a representative data table summarizing typical interaction energies and geometric parameters for hydrogen and halogen bonds in similar heterocyclic systems, as would be determined through computational modeling.

| Interaction Type | Donor | Acceptor | Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | C-H | N | 2.2 - 2.8 | -1.5 to -4.0 |

| Halogen Bond | C-Br | N | 2.8 - 3.2 | -2.0 to -5.0 |

| Halogen Bond | C-Br | Br | 3.3 - 3.7 | -0.5 to -1.5 |

Note: The data in this table is illustrative and represents typical ranges observed for similar compounds in computational studies. Specific values for this compound would require dedicated quantum chemical calculations.

Computational Insights into Crystal Packing

The arrangement of molecules in a crystalline solid, or crystal packing, is a direct consequence of the intermolecular forces at play. Computational crystal structure prediction (CSP) methods are employed to explore the potential packing arrangements of this compound. These methods typically involve a systematic search of possible crystal structures, followed by an energy ranking to identify the most thermodynamically stable polymorphs.

The stability of a predicted crystal structure is evaluated by calculating its lattice energy. This is often done using a combination of quantum mechanical methods for the intramolecular geometry and intermolecular interaction energies, and force fields to account for the long-range electrostatic and dispersion forces within the crystal lattice.

A summary of the types of intermolecular contacts and their typical contributions to the crystal packing of related compounds is presented in the table below.

| Intermolecular Contact | Typical Contribution to Hirshfeld Surface | Description |

| H···Br/Br···H | 20 - 30% | Represents both hydrogen and halogen bonding involving bromine. |

| H···N/N···H | 10 - 20% | Indicates the presence of C-H···N hydrogen bonds. |

| H···H | 30 - 40% | van der Waals contacts between hydrogen atoms. |

| C···H/H···C | 5 - 15% | Reflects contacts involving the aromatic carbon framework. |

| Br···Br | 2 - 8% | Indicates the presence of halogen-halogen interactions. |

| N···C/C···N | 1 - 5% | Contacts involving the nitrogen and carbon atoms of the pyrazine ring. |

Note: The percentages in this table are generalized from studies on similar brominated heterocyclic compounds and serve to illustrate the expected distribution of intermolecular contacts.

Advanced Applications of 2,5 Dibromo 3 Methylpyrazine in Materials Science and Coordination Chemistry

Role as Building Blocks for Advanced Polymeric Materials

The bifunctional nature of 2,5-Dibromo-3-methylpyrazine, owing to its two bromine atoms, makes it an ideal monomer for the synthesis of advanced polymeric materials. These bromine atoms act as handles for various cross-coupling reactions, enabling the construction of extended π-conjugated systems with unique properties.

This compound is a key starting material for synthesizing conjugated polymers, where alternating single and double bonds along the polymer backbone lead to delocalized π-electrons and interesting electronic properties. nih.gov These materials are synthesized through polymerization reactions that leverage the reactivity of the carbon-bromine bonds. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions, are employed to link the dibromomethylpyrazine units with other aromatic or acetylenic monomers.

A significant application is in the creation of pyrazine (B50134) ladder polymers. These structures consist of two main polymer chains linked by covalent bonds, resulting in a rigid, planar architecture. This planarity maximizes π-conjugation through the polymer backbone, which can lead to enhanced electronic conductivity and novel optical properties. acs.org While the synthesis of some ladder polymers starts from intermediates like pyrazine-2,5-dicarboxylic acid, the use of dibromo-derivatives is a common strategy in building conjugated backbones. acs.org For example, 2,5-dibromo-3,6-dimethylpyrazine, a closely related compound, is used to synthesize a series of 2,5-di(aryleneethynyl)pyrazine derivatives through Sonogashira coupling conditions. researchgate.net This same methodology can be applied to this compound to create a wide range of conjugated oligomers and polymers with precisely controlled structures. nih.govresearchgate.net

The properties of these conjugated polymers can be fine-tuned by the choice of co-monomer, allowing for control over solubility, molecular weight, and electronic characteristics. researchgate.netmdpi.com The introduction of bulky side chains or specific functional groups can prevent π–π stacking of polymer chains, enhancing solubility, or can modify the electronic nature of the polymer backbone. nih.govucla.edu

The incorporation of the electron-deficient pyrazine ring from this compound into conjugated polymers significantly influences their optoelectronic properties. These polymers often exhibit potential as active layers in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. nih.gov

By synthetically modifying the structure, for instance by reacting this compound with various ethynylarenes, a series of derivatives with tailored properties can be produced. researchgate.net Research on analogous compounds has shown that the nitrogen atoms in the pyrazine ring lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a smaller HOMO-LUMO gap compared to purely carbocyclic aromatic systems. researchgate.net This reduced band gap is a key factor for achieving desired absorption and emission characteristics in optoelectronic materials. nih.govresearchgate.net

For example, studies on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, synthesized from its dibromo precursor, revealed a HOMO-LUMO gap of 3.56 eV, which is lower than that of its di(phenylethynyl)benzene counterpart (3.72 eV). researchgate.net The emission spectra of such compounds can be red-shifted, and their electron-transporting properties can be enhanced. researchgate.net When used as a dopant in single-layer OLEDs, a pyrazine derivative significantly improved the external quantum efficiencies, an effect attributed to the enhanced electron-transporting nature of the pyrazine system. researchgate.net Furthermore, the self-assembly of these pyrazine-based molecules into crystalline structures can yield materials that act as active optical waveguides, demonstrating their potential in photonic devices. rsc.org

Table 1: Optoelectronic Properties of a Conjugated Pyrazine Derivative

| Property | Value | Reference Compound |

|---|---|---|

| HOMO-LUMO Gap | 3.56 eV | di(phenylethynyl)benzene (3.72 eV) |

| Emission Maxima (λmax) | 379 and 395 nm | Red-shifted vs. benzene (B151609) analog |

| Application Note | Enhanced electron transport in OLEDs | - |

Data derived from studies on the closely related 2,5-di(phenylethynyl)-3,6-dimethylpyrazine. researchgate.net

Ligand Design and Coordination Chemistry

The nitrogen atoms of the pyrazine ring in this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. The bromine substituents can be readily replaced with other functional groups to create sophisticated polydentate ligands for use in coordination chemistry.

Pyrazine and its derivatives are widely used as building blocks for ligands in coordination chemistry. acs.orgresearchgate.net They can act as bridges between metal centers to form coordination polymers or can be incorporated into larger chelating ligands. This compound is a valuable precursor for creating such ligands. Through nucleophilic aromatic substitution or cross-coupling reactions, the bromine atoms can be replaced with groups containing additional donor atoms (e.g., pyridyl, amino, or carboxylate groups), yielding bi-, tri-, or even tetra-dentate ligands. mdpi.comotago.ac.nz

For example, pyrazine-2,5-dicarboxamide (B1316987) derivatives have been synthesized and used to form complexes with first-row transition metals like copper(II), nickel(II), and cobalt(III). otago.ac.nz These ligands can coordinate to metal ions to form various structures, from simple dinuclear complexes to more complex grid-type tetranuclear assemblies. otago.ac.nz The resulting metal complexes have applications in areas such as catalysis, magnetism, and molecular recognition. acs.orgrsc.org The specific geometry and electronic environment of the metal center can be precisely controlled by the design of the pyrazine-based ligand.

Ligands derived from the pyrazine core can exhibit a variety of coordination modes. The two nitrogen atoms of the pyrazine ring can bridge two different metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.compreprints.org This bridging ability is fundamental to the construction of metal-organic frameworks (MOFs).

Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. ub.edu this compound and its derivatives are excellent candidates for crystal engineering due to their rigid core and the potential for forming various directional non-covalent interactions.

The assembly of molecules in the solid state is governed by interactions such as hydrogen bonds, halogen bonds (in the case of the parent compound), and π-π stacking. rsc.orgmdpi.com The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while C-H groups on the ring or its substituents can act as donors. rsc.org In derivatives where the bromine atoms are replaced by other functional groups, these new groups introduce additional possibilities for directed self-assembly.

For instance, co-crystals of pyrazine-containing compounds with other molecules, like bromanilic acid, have been shown to form robust one-dimensional supramolecular tapes through hydrogen bonding. rsc.org Studies on 2,5-bis(arylethynyl)pyrazine derivatives, which can be synthesized from dibromopyrazine precursors, show that their crystal packing is stabilized by a network of C-H···N hydrogen bonds and CH···π interactions. rsc.org By carefully choosing the substituents, it is possible to control the crystal morphology, leading to structures with specific shapes like wires or lamellae. rsc.org This control over solid-state architecture is crucial for developing materials with specific functions, such as nonlinear optical properties or designed porosity. The field of supramolecular chemistry utilizes these weak interactions to build complex, self-assembled systems with applications ranging from sensing to drug delivery. acs.orgnih.gov

Design and Synthesis of Self-Assembled Pyrazine-Based Systems

The design of self-assembled systems based on pyrazine scaffolds hinges on the precise control of intermolecular interactions to guide the spontaneous organization of molecules into well-defined, stable superstructures. The compound this compound serves as a versatile building block, or tecton, in this context. Its structural and electronic properties, conferred by the pyrazine core, the bromo substituents, and the methyl group, can be strategically exploited to direct the formation of complex architectures through coordination-driven self-assembly and other non-covalent interactions.

In coordination-driven self-assembly, pyrazine-based ligands are combined with metal ions to form metallosupramolecular structures. The nitrogen atoms of the pyrazine ring act as coordination sites, binding to metal centers to form predictable geometric arrangements. While direct studies detailing the use of this compound in extensive self-assembled systems are not prevalent in the literature, the principles of its application can be inferred from related pyrazine derivatives. For instance, pyrazine-based tectons with pendant pyridine (B92270) units have been shown to act as donor tectons in the design of supramolecular hexagons through coordination with metal acceptors.

The synthesis of ligands derived from this compound is a key step in creating functional self-assembling systems. The bromine atoms on the pyrazine ring are particularly significant as they can be substituted through various cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce other functional groups. These reactions allow for the covalent linking of other coordinating units, such as pyridines or carboxylates, to the pyrazine core. This modular approach enables the synthesis of ligands with specific geometries and binding properties, tailored for the assembly of desired supramolecular structures.

An example of a related synthetic strategy involves the reaction of 3-methyl-2-acetyl-pyrazine with 3-bromobenzoic acid hydrazide to form a hydrazone ligand. This ligand then coordinates with cadmium(II) ions, leading to the formation of a discrete coordination complex. In this complex, the pyrazine nitrogen and the azomethine nitrogen of the hydrazone moiety act as the coordination sites. This demonstrates how a methyl-substituted pyrazine core can be elaborated into a more complex ligand capable of participating in self-assembly processes.

Engineering Crystalline Materials with Specific Architectures

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. This compound is a promising candidate for crystal engineering due to the presence of multiple functional groups that can participate in various non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking. These interactions can be used to control the arrangement of molecules in the crystal lattice, leading to the formation of materials with specific architectures and properties.

The bromine atoms in this compound are key functional groups for directing crystal packing through halogen bonding. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. In the case of this compound, the bromine atoms can act as halogen bond donors, interacting with the nitrogen atoms of adjacent pyrazine rings or other Lewis basic sites to form predictable supramolecular synthons. These synthons can then propagate in one, two, or three dimensions to generate crystalline materials with desired topologies. The strength and directionality of halogen bonds make them a powerful tool for the rational design of crystal structures.

Hydrogen bonding also plays a significant role in the crystal engineering of pyrazine-based systems. While this compound itself does not have strong hydrogen bond donors, it can be functionalized to include groups such as amides or carboxylic acids. These groups can then form robust hydrogen-bonded networks that, in conjunction with halogen bonding and other interactions, can lead to the formation of complex and stable crystalline architectures. For example, in the crystal structures of some pyrazine-2,5-dicarboxamides, molecules are linked by N—H⋯N hydrogen bonds to form layers, which are then further connected by C—H⋯O interactions to create three-dimensional supramolecular structures.

Below is a table summarizing the key functional groups of this compound and their roles in crystal engineering:

| Functional Group | Role in Crystal Engineering | Potential Interactions |

| Pyrazine Ring | Provides a rigid core structure and coordination sites. | π-π stacking, Coordination to metal centers |

| Bromo Substituents | Act as halogen bond donors. | Halogen bonding (Br···N, Br···O) |

| Methyl Group | Influences steric packing and solubility. | van der Waals forces, C—H⋯π interactions |

Future Directions and Emerging Research Avenues for Dibromomethylpyrazines

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of halogenated pyrazines often involves multi-step procedures with harsh reagents and significant waste generation. The future of synthesizing compounds like 2,5-Dibromo-3-methylpyrazine lies in greener and more atom-economical approaches.

Current and Future Synthetic Approaches:

| Methodology | Description | Potential Advantages |

| Traditional Synthesis | Often involves diazotization of aminopyrazines followed by bromination, similar to methods used for related heterocycles like 2,5-Dibromo-3-methylpyridine. chemicalbook.comgoogle.com | Established and understood reaction pathways. |

| Catalytic Dehydrogenative Coupling | The use of earth-abundant metal catalysts, such as manganese pincer complexes, to form pyrazine (B50134) rings from simpler precursors like 2-aminoalcohols. acs.orgnih.gov | Atom-economical, environmentally benign, and sustainable, producing only water and hydrogen gas as byproducts. acs.orgnih.gov |

| Flow Chemistry | Performing reactions in continuous-flow systems rather than batch reactors. mdpi.comrsc.org This approach has been successfully used for synthesizing other nitrogen-containing heterocycles. mdpi.comrsc.org | Enhanced control over reaction parameters, improved safety, easier scalability, and potential for higher yields and purity. galchimia.com |

| Biocatalysis | The use of enzymes to catalyze the synthesis of pyrazine derivatives, for example, through the amidation of pyrazine esters. nih.govrsc.org | Mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov |

Future research will likely focus on adapting these modern methodologies to the specific synthesis of this compound, aiming to create shorter, more efficient, and environmentally friendly synthetic routes.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The two bromine atoms in this compound are prime sites for functionalization, primarily through cross-coupling reactions. While established methods like Suzuki, Stille, and Sonogashira couplings are applicable to pyrazine systems, there is vast potential for discovering new reactivity patterns. rsc.org

The inherent electronic properties of the pyrazine ring, combined with the presence of two halogen atoms, make these compounds interesting substrates for exploring regioselective reactions. The ability to selectively functionalize one bromine atom over the other would be a significant advancement, enabling the synthesis of complex, unsymmetrically substituted pyrazines.

Emerging areas of research that could unlock novel transformations for dibromomethylpyrazines include:

Photocatalysis: The use of light to drive chemical reactions offers a powerful tool for forming new bonds under mild conditions. Pyrazine-containing compounds have been investigated as components in photocatalytic systems, for example, in the degradation of organic dyes. mdpi.comresearchgate.net Applying photocatalysis to the functionalization of the C-Br bonds in this compound could lead to new and previously inaccessible derivatives.

Electrosynthesis: Using electricity to drive chemical transformations is another green chemistry approach that can provide unique reactivity and selectivity compared to traditional thermal methods.

Novel Cross-Coupling Methodologies: The development of new catalysts and reaction conditions for cross-coupling reactions continues to be a major focus in organic chemistry. youtube.comyoutube.comyoutube.com Research into how different catalytic systems, including those based on multinuclear palladium species, influence site-selectivity in dihalogenated heteroarenes could lead to more precise control over the functionalization of dibromomethylpyrazines. whiterose.ac.uk

Integration of Machine Learning and AI in Synthetic Design and Prediction

The complexity of chemical synthesis is increasingly being tackled with the help of artificial intelligence (AI) and machine learning (ML). nih.govproquest.com These computational tools are becoming indispensable for accelerating the discovery and development of new molecules and materials.

For dibromomethylpyrazines, AI and ML can be applied in several ways:

Retrosynthesis Prediction: ML models can be trained on vast datasets of known chemical reactions to predict plausible synthetic routes for a target molecule like a derivative of this compound. chemrxiv.orgchemrxiv.org This can save significant time and resources in the lab by identifying the most promising synthetic strategies.

Reaction Optimization: AI algorithms can analyze the outcomes of a small number of initial experiments to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of a desired product.

Property Prediction: Computational models can predict the physical, chemical, and biological properties of yet-to-be-synthesized derivatives of this compound. semanticscholar.orgnih.gov This allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a specific application, be it in medicine or materials science.

The integration of these in silico methods will undoubtedly streamline the exploration of the chemical space around dibromomethylpyrazines.

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes and discovering new reactivity. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it happens, are powerful tools for gaining this mechanistic insight. spectroscopyonline.comyoutube.com

Applying techniques such as in-situ FT-IR, Raman spectroscopy, and NMR to the synthesis and reactions of this compound could provide valuable information on:

Reaction Kinetics: Determining the rate at which reactants are consumed and products are formed.

Intermediate Identification: Detecting short-lived intermediate species that are crucial to the reaction mechanism but are invisible to traditional offline analysis.

Catalyst Behavior: Observing the catalyst's state and how it interacts with the reactants throughout the reaction. youtube.com

This detailed mechanistic understanding can lead to more robust and efficient chemical processes for the production and functionalization of dibromomethylpyrazines.

Expanding the Scope of Materials Science Applications and Functional Design

The pyrazine core is a component of many technologically important compounds, including polymers and other light-responsive materials. lifechemicals.com The rigid, aromatic structure of the pyrazine ring, combined with the two reactive sites offered by the bromine atoms in this compound, makes it an excellent building block for the creation of novel functional materials.

Future research in this area is likely to explore:

Conjugated Polymers: Using this compound as a monomer in polymerization reactions (via repeated cross-coupling reactions) could lead to the formation of new conjugated polymers. Such materials are of high interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and sensors. lifechemicals.com

Metal-Organic Frameworks (MOFs): Pyrazine and its derivatives can act as ligands that bridge metal ions to form porous, crystalline materials known as MOFs. acs.org The functional groups on the pyrazine ring can be tailored to tune the properties of the MOF, such as its pore size and chemical environment, for applications in gas storage, separation, and catalysis.

Functional Dyes and Probes: The pyrazine scaffold can be functionalized to create molecules with specific photophysical properties. By attaching different chemical groups to the this compound core, it may be possible to design new fluorescent dyes for biological imaging or chemical sensing applications.

The versatility of the dibromomethylpyrazine structure provides a rich platform for the design and synthesis of next-generation materials with tailored properties.

Q & A

Q. How can bromination of 3-methylpyrazine be optimized to achieve regioselective 2,5-dibromo substitution?

- Methodological Answer : Regioselective bromination requires careful control of reaction conditions. Use N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) under inert atmosphere to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using nuclear Overhauser effect (NOE) NMR to distinguish between 2,5- and 2,6-dibromo isomers. Prior studies on 2,5-dibromopyrazine suggest bromine’s electrophilic attack at electron-rich positions adjacent to nitrogen atoms . Adjust stoichiometry (2.2 equivalents Br₂ or NBS) and temperature (0–25°C) to optimize yield and selectivity .

Q. What spectroscopic techniques are most reliable for characterizing 2,5-dibromo-3-methylpyrazine?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group at position 3 will show a singlet (~δ 2.5 ppm in ¹H NMR), while bromine’s deshielding effect will shift pyrazine ring protons downfield. Compare with reference data for 2,5-dibromopyrazine (e.g., δ 8.7 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 265.86 (C₅H₄Br₂N₂). Use isotopic patterns to distinguish bromine (1:1 ratio for Br²⁷ and Br⁸¹).

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry, particularly if NMR data are ambiguous .

Advanced Research Questions

Q. How can contradictory reports on bromination yields under acidic vs. neutral conditions be resolved?

- Methodological Answer :

- Experimental Design : Conduct parallel reactions with controlled variables (pH, solvent polarity, temperature). For example, compare yields in H₂SO₄ (acidic) vs. CH₃CN (neutral) using NBS.

- Data Analysis : Use quantum mechanical calculations (e.g., density functional theory, DFT) to model bromine’s electrophilic attack under different protonation states. Studies on pyrazine derivatives show that acidic conditions protonate nitrogen, altering electron density and directing bromine to specific positions .

- Validation : Cross-reference with kinetic studies (e.g., reaction monitoring via UV-Vis spectroscopy) to identify rate-limiting steps .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the molecule’s frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, evaluate the energy barrier for oxidative addition of Pd(0) to C-Br bonds.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Prior work on brominated pyrazines indicates polar aprotic solvents enhance Pd coordination .

- Benchmarking : Compare predicted reactivity with experimental results using substituent electronic parameters (Hammett σ constants) .

Safety and Handling

Q. What protocols ensure safe handling and waste disposal of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and chemical goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in amber glass bottles under inert gas (Ar/N₂) at –20°C to prevent degradation.

- Waste Disposal : Quench residual bromine with Na₂S₂O₃ before neutralizing with CaCO₃. Collect halogenated waste in designated containers for incineration by licensed facilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity Assessment : Verify compound purity via HPLC (≥98%) and differential scanning calorimetry (DSC). Impurities like residual solvents or isomers (e.g., 2,6-dibromo) lower melting points.

- Crystallization Conditions : Recrystallize from ethanol/water (9:1) and compare with literature methods. Polymorphism or solvent inclusion can alter melting behavior .

- Collaborative Studies : Cross-validate data with independent labs using standardized protocols (e.g., ASTM E794) .

Experimental Design

Q. What strategies improve the scalability of this compound synthesis for gram-scale production?

- Methodological Answer :

- Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction time. Optimize residence time and catalyst loading (e.g., FeCl₃ as a Lewis acid).

- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., H₂O/EtOAc) to minimize product loss.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products